molecular formula C23H23FN2O3S B11345280 1-[(2-fluorobenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide

Cat. No.: B11345280
M. Wt: 426.5 g/mol
InChI Key: WOIUDJSVYIAQAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Fluorophenyl)methanesulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a methanesulfonyl group, a naphthalene ring, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Fluorophenyl)methanesulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Fluorophenyl)methanesulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[(2-Fluorophenyl)methanesulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)methanesulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular pathways. For example, it may inhibit protein kinases involved in cell signaling, leading to altered cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: 1-[(2-Fluorophenyl)methanesulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties

Properties

Molecular Formula

C23H23FN2O3S

Molecular Weight

426.5 g/mol

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-naphthalen-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C23H23FN2O3S/c24-21-10-4-2-7-19(21)16-30(28,29)26-14-12-18(13-15-26)23(27)25-22-11-5-8-17-6-1-3-9-20(17)22/h1-11,18H,12-16H2,(H,25,27)

InChI Key

WOIUDJSVYIAQAQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.